molecular formula C10H6O8 B166702 Pyromellitic acid CAS No. 89-05-4

Pyromellitic acid

Cat. No.: B166702
CAS No.: 89-05-4
M. Wt: 254.15 g/mol
InChI Key: CYIDZMCFTVVTJO-UHFFFAOYSA-N
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Description

Pyromellitic acid is a tetracarboxylic acid that is benzene substituted by four carboxy groups at positions 1, 2, 4 and 5 respectively. It is a member of benzoic acids and a tetracarboxylic acid.

Mechanism of Action

Target of Action

Pyromellitic acid, a type of tetracarboxylic acid, primarily targets the Fumarate hydratase class II in Escherichia coli (strain K12) . Fumarate hydratase is an enzyme that catalyzes the reversible hydration/dehydration of fumarate to malate. It plays a key role in the tricarboxylic acid (TCA) cycle, which is central to energy production.

Mode of Action

It’s known that the compound can coordinate with various ions, such as zn2+ . This coordination could potentially influence the activity of the target enzyme, leading to changes in the biochemical reactions it catalyzes.

Result of Action

It has been used in studies as a selective precipitating titrant for lead (ii), indicating that it may have a role in binding and precipitating certain metal ions .

Action Environment

The action of this compound can be influenced by the ionic environment. For instance, it has been shown to coordinate with Zn2+ under various ionic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as pH and the presence of other ions.

Properties

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid
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InChI

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
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InChI Key

CYIDZMCFTVVTJO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C10H6O8
Source PubChem
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Related CAS

148-04-9 (tetra-hydrochloride salt)
Record name Pyromellitic acid
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DSSTOX Substance ID

DTXSID8044466
Record name Pyromellitic acid
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Molecular Weight

254.15 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Pyromellitic acid
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CAS No.

89-05-4
Record name Pyromellitic acid
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Record name PYROMELLITIC ACID
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Record name 1,2,4,5-Benzenetetracarboxylic acid
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Record name Pyromellitic acid
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Record name Benzene-1,2,4,5-tetracarboxylic acid
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Synthesis routes and methods I

Procedure details

For example, when the photocarbonylation reaction is effected by dissolving 4-chlorophthalic acid in an aqueous solution of sodium hydroxide (4-6N) and blowing carbon monoxide into the solution at a temperature of 60°-80° C. under a pressure of 1-10 atm, the reaction product consists mainly of the desired trimellitic acid, and by-product is scarcely formed except a small amount of formic acid. The reaction for obtaining pyromellitic acid from 5-chlorotrimellitic acid proceeds similarly as above.
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Synthesis routes and methods II

Procedure details

To 20 ml of hexamethylphosphoramide solution of 0.654 g (3.00 mmol) of pyromellitic acid dianhydride (the solution became green) was added dropwise 15 ml of hexamethylphosphoramide solution of 1.8 g (6.00 mmol) of the monoester synthesized in the above step with stirring at 0° C. in a nitrogen gas atmosphere (the solution became light ashy) and then the mixture was allowed to stand for more than 3 days at room temperature to provide a colorless solution. A small amount of the solution thus formed was poured in water to form white precipitates. By 1HNMR and IR spectra of the white solid obtained, it was confirmed that the desired half ester formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of pyromellitic acid?

A1: this compound, also known as 1,2,4,5-benzenetetracarboxylic acid, has the molecular formula C10H6O8 and a molecular weight of 254.15 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) [], and X-ray diffraction (XRD) [, , , ] for characterizing this compound and its complexes. FTIR helps identify functional groups, NMR provides insights into the proton environments, and XRD reveals crystal structures.

Q3: How does the structure of this compound contribute to its use in high-temperature polymers?

A3: this compound serves as a precursor to pyromellitic dianhydride (PMDA), a key component in synthesizing high-temperature resistant polymers like polyimides [, , , , ]. The rigid aromatic ring and the four carboxylic acid groups in PMDA enable the formation of strong imide bonds with diamines, contributing to the exceptional thermal stability of these polymers.

Q4: Can this compound be used in aqueous systems?

A4: While this compound exhibits limited solubility in water, researchers have explored its use in aqueous environments. For instance, one study investigated the adsorption of trimellitic and pyromellitic acids from aqueous solutions onto polyaniline []. This research highlights the potential application of this compound in water treatment processes.

Q5: Does this compound exhibit any catalytic activity?

A5: Although not a traditional catalyst, researchers have explored the catalytic potential of this compound complexes. In one study, a copper(II)-aminoalcohol-pyromellitic acid complex demonstrated catalytic efficiency in cycloalkane functionalization reactions, including oxidation and hydrocarboxylation []. This finding suggests potential applications for this compound-based complexes in organic synthesis.

Q6: Have computational methods been employed to study this compound and its derivatives?

A6: Yes, computational studies have provided valuable insights into the properties of this compound and its derivatives. For example, researchers employed AM1 and MINDO semi-empirical methods to calculate chemical quantum parameters, enhancing the understanding of adsorption mechanisms onto polyaniline [].

Q7: How do different factors impact the stability of this compound and its derivatives?

A7: Research suggests that factors like temperature, pH, and the presence of catalysts can influence the stability of this compound and its derivatives. For example, heating crude this compound in the absence of acetic anhydride converts a portion to pyromellitic dianhydride, impacting the product's purity and stability []. Understanding these factors is crucial for developing stable formulations and optimizing synthesis processes.

Q8: What analytical methods are available for the quantification of this compound?

A8: Several methods have been developed for analyzing this compound, showcasing its significance in various fields. Researchers have employed techniques like high-performance liquid chromatography (HPLC) [, ] and gas chromatography [] for quantifying this compound in different matrices, including crude PMDA and wastewater. These methods offer valuable tools for monitoring and controlling this compound levels in industrial processes and environmental samples.

Q9: What is the environmental fate of this compound?

A9: While the provided research does not delve into the environmental degradation of this compound, one study focuses on recovering it from wastewater []. This indicates a potential pathway for managing this compound waste and minimizing its environmental impact. Further research on its biodegradability and potential ecotoxicological effects is crucial to ensure its responsible use and disposal.

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